

Spectroscopic and Spectrometric Characterization of Isomitraphylline: A Technical Guide

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Compound of Interest

Compound Name: *Isomitraphylline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **isomitraphylline**, a pentacyclic oxindole alkaloid of significant interest in pharmaceutical research. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, offering valuable data for identification, characterization, and quantification. Furthermore, it outlines the experimental protocols necessary to obtain such data, serving as a practical resource for researchers in the field.

Spectroscopic Data of Isomitraphylline

The structural elucidation and characterization of **isomitraphylline** are heavily reliant on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ^1H and ^{13}C NMR chemical shift assignments for **isomitraphylline**, determined in deuteriochloroform (CDCl_3), are presented in Tables 1 and 2, respectively. These assignments are crucial for the unambiguous identification of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Isomitraphylline** (in CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	3.85	m	
5	2.95	m	
5	2.70	m	
6	2.10	m	
6	1.95	m	
9	7.45	d	7.5
10	7.05	t	7.5
11	7.20	t	7.5
12	6.90	d	7.5
14	2.35	m	
14	1.60	m	
15	2.60	m	
16	4.25	s	
17	5.30	q	7.0
18	1.65	d	7.0
19	4.15	m	
20	2.20	m	
21	2.80	m	
21	2.50	m	
N1-H	8.20	br s	
OCH ₃	3.75	s	

Table 2: ¹³C NMR Spectroscopic Data for **Isomitraphylline** (in CDCl₃)

Position	Chemical Shift (δ , ppm)
2	181.5
3	55.0
5	53.5
6	35.0
7	73.0
8	135.0
9	125.0
10	122.0
11	128.0
12	110.0
13	142.0
14	31.0
15	38.0
16	108.0
17	123.0
18	13.0
19	70.0
20	41.0
21	60.0
C=O	170.0
OCH ₃	51.5

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a key technique for determining the molecular weight and elemental composition of **isomitraphylline**, as well as for elucidating its structure through fragmentation analysis.

Table 3: High-Resolution ESI-MS Data for **Isomitraphylline**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	369.1758	369.1760

Table 4: ESI-MS/MS Fragmentation Data of the [M+H]⁺ Ion of **Isomitraphylline**

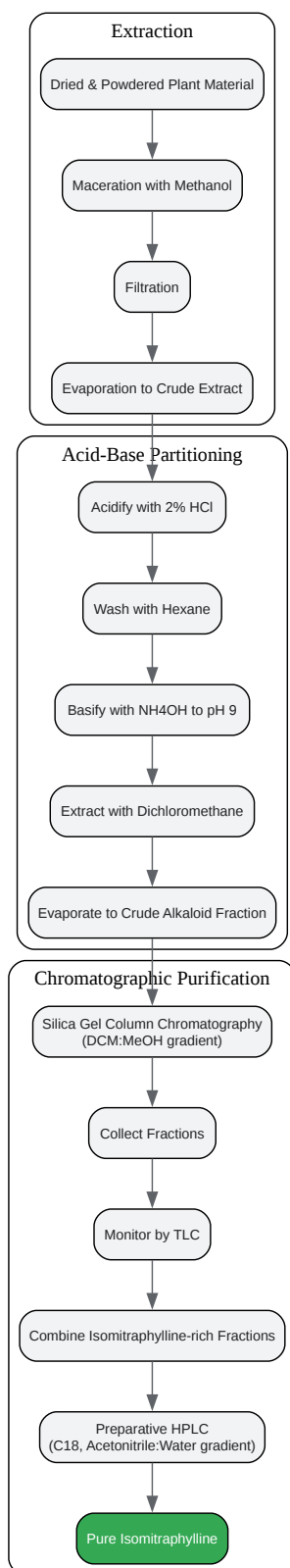
Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
369.1760	337.1501	CH ₄ O (Methanol)
369.1760	223.1124	C ₉ H ₁₀ N ₂ O
369.1760	146.0573	C ₁₃ H ₁₅ N ₂ O ₂

Experimental Protocols

The following sections provide detailed methodologies for the isolation, NMR analysis, and MS analysis of **isomitraphylline**.

Isolation and Purification of Isomitraphylline

Isomitraphylline is typically isolated from the leaves or bark of plants from the *Uncaria* genus. The following is a general protocol for its extraction and purification.

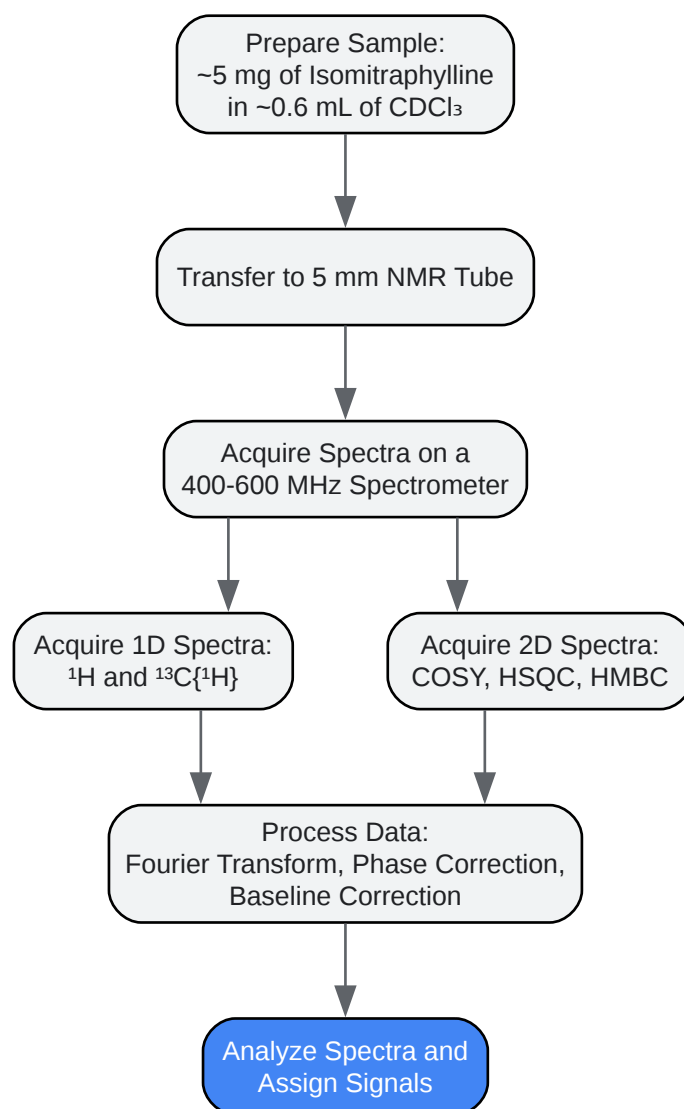


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Caption: Workflow for the isolation and purification of **Isomitraphylline**.

- **Extraction:** The dried and powdered plant material is macerated with methanol at room temperature for 72 hours. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in 2% hydrochloric acid and washed with hexane to remove non-polar compounds. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of 9 and extracted with dichloromethane. The organic layer is collected and evaporated to yield the crude alkaloid fraction.
- **Chromatographic Purification:** The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography. Fractions containing **isomitraphylline** are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water:acetonitrile gradient to yield pure **isomitraphylline**.

NMR Spectroscopic Analysis



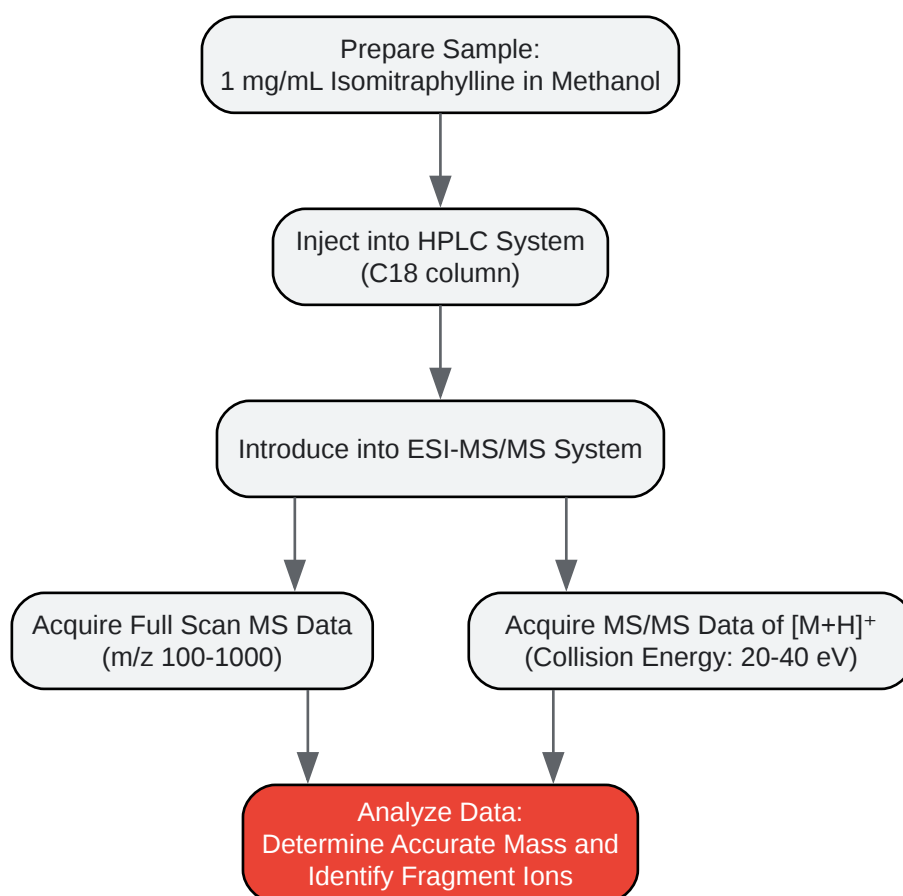
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Caption: Experimental workflow for NMR analysis of **Isomitraphylline**.

- **Sample Preparation:** Approximately 5 mg of purified **isomitraphylline** is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.
 - ^1H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired.

- ^{13}C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
- 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the spectra.
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometric Analysis



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Caption: Workflow for HPLC-ESI-MS/MS analysis of **Isomitrephylline**.

- **Sample Preparation:** A solution of **isomitraphylline** is prepared in methanol at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.22 µm syringe filter prior to analysis.
- **Chromatographic Separation:** The sample is injected into an HPLC system equipped with a C18 column. A gradient elution is typically performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
 - **Ionization Mode:** Positive ion mode is used to generate the protonated molecule $[M+H]^+$.
 - **Full Scan MS:** Data is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the parent ion.
 - **MS/MS Fragmentation:** The $[M+H]^+$ ion (m/z 369.1760) is selected as the precursor ion for collision-induced dissociation (CID). MS/MS spectra are acquired at varying collision energies (e.g., 20-40 eV) to induce fragmentation and obtain structural information.
- **Data Analysis:** The acquired data is processed to determine the accurate mass and elemental composition of the parent ion and its fragments. The fragmentation pattern is analyzed to confirm the structure of **isomitraphylline**.
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